2-azido-1,3-dichlorobenzene
Description
2-azido-1,3-dichlorobenzene is a synthetic compound with the molecular formula C6H3Cl2N3. It belongs to the class of azido compounds, which are characterized by the presence of an azide group (-N3). This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Properties
IUPAC Name |
2-azido-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOSJFHWKXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469234 | |
| Record name | 2-Azido-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57341-09-0 | |
| Record name | 2-Azido-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,3-dichlorobenzene typically involves the azidation of 1,3-dichlorobenzene. One common method is the nucleophilic substitution reaction where sodium azide (NaN3) is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous-flow processes. These methods often employ recyclable catalysts such as Amberlyst-15 and utilize microwave-assisted reactions to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-azido-1,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry
Major Products:
Scientific Research Applications
2-azido-1,3-dichlorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Utilized in the site-specific labeling and functionalization of biomolecules, such as RNA and proteins, to study their structure and function.
Medicine: Employed in the development of pharmaceuticals and diagnostic tools due to its ability to form stable triazole linkages.
Industry: Applied in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-azido-1,3-dichlorobenzene primarily involves its reactivity as an azide compound. The azide group can participate in various bioorthogonal reactions, such as the Staudinger ligation and click chemistry, to form covalent linkages with target molecules. These reactions are highly specific and do not interfere with endogenous biological processes .
Comparison with Similar Compounds
Phenyl azide: Another azido compound with similar reactivity but different substitution patterns on the benzene ring.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: A reagent used for azidation reactions, similar in its azide functionality but different in its overall structure.
Uniqueness: 2-azido-1,3-dichlorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other azido compounds. Its dichloro substitution enhances its stability and reactivity in various chemical reactions.
Biological Activity
2-Azido-1,3-dichlorobenzene is an organic compound characterized by the presence of an azido group and two chlorine atoms attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and bioconjugation techniques, due to its unique structural properties and potential biological activities.
The molecular formula of this compound is C6H3Cl2N3, with a molecular weight of approximately 190.01 g/mol. The presence of the azido group (-N₃) enhances its reactivity, making it suitable for click chemistry applications, which are pivotal in bioconjugation processes.
Key Structural Features:
- Azido Group: Provides a reactive site for click chemistry.
- Chlorine Atoms: These halogen substituents can influence the compound's reactivity and biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its potential applications in drug development and antimicrobial research. Here are some notable findings:
- Antimicrobial Properties: Compounds containing azido groups have been explored for their antimicrobial activities. The halogenated structure may contribute to enhanced efficacy against certain bacterial strains due to the ability to disrupt cellular processes.
- Bioorthogonal Chemistry: The azido group facilitates bioorthogonal reactions, allowing for selective labeling of biomolecules. This property is crucial for developing targeted therapies and imaging agents in biomedical research .
Case Studies
-
Anticancer Activity:
Recent studies have shown that azido-substituted compounds can enhance the cytotoxic effects of existing anticancer drugs. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma cells . -
Click Chemistry Applications:
The azido group in this compound allows it to participate in cycloaddition reactions with alkynes, forming stable triazole linkages. This characteristic is utilized in bioconjugation techniques to attach drugs or imaging agents to specific biomolecules.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azido group, two chlorine atoms | Antimicrobial, bioorthogonal applications |
| 2-Azido-1,3-dibromo-5-chlorobenzene | Azido group, bromine and chlorine | Potential anticancer properties |
| 2-Azido-1,3-dichloro-5-fluorobenzene | Azido group, two chlorines, one fluorine | Enhanced pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
